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molecular formula O16P4Ti3 B105619 titanium(4+);tetraphosphate CAS No. 15578-51-5

titanium(4+);tetraphosphate

Cat. No. B105619
M. Wt: 523.49 g/mol
InChI Key: JUWGUJSXVOBPHP-UHFFFAOYSA-B
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Patent
US03946079

Procedure details

Nineteen grams of TiCl4 were dissolved in 500 ml of 1N-HCl. Separately, 24 grams of 85 vol % phosphoric acid were diluted with 500 ml of distilled water. After which the two solutions were mixed at room temperature with stirring. The formation of precipitate began with the mixing of the two solutions. Next, the pH of the solution was adjusted to 5.0 by gradually adding concentrated ammonia water, followed by allowing the solution to stand for 24 hours. The precipitate was then separated by filtration, water-washed and dried at 300°C. for one hour. The so obtained titanium phosphate had a specific surface area of 169 m2 /gm. The mole ratio PO4 /Ti at the time of catalyst preparation was 2.0 in this case.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
85
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Ti:2](Cl)(Cl)Cl.[P:6](=[O:10])([OH:9])([OH:8])[OH:7].O.N>Cl.O>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ti+4:2].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ti+4:2].[Ti+4:2] |f:2.3,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Ti](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
85
Quantity
24 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After which the two solutions were mixed at room temperature
ADDITION
Type
ADDITION
Details
mixing of the two solutions
CUSTOM
Type
CUSTOM
Details
The precipitate was then separated by filtration, water-
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at 300°C. for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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